molecular formula C9H15N3 B13615474 4-(4-Aminobutyl)pyridin-2-amine

4-(4-Aminobutyl)pyridin-2-amine

Cat. No.: B13615474
M. Wt: 165.24 g/mol
InChI Key: SCJXZPREXWJITO-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)pyridin-2-amine (CAS 1343084-85-4) is a high-purity organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This amine is characterized by its two distinct functional groups—a primary aliphatic amine and a 2-aminopyridine ring—making it a versatile and valuable intermediate for researchers, particularly in the field of coordination chemistry and ligand synthesis . Its primary research application is as a precursor in the preparation of unsymmetrical tripodal ligands and Schiff base complexes . These ligands are designed to model the unsymmetrical coordination environments found in the active sites of metalloproteins and are used to synthesize mononuclear and dinuclear metal complexes, such as those with Nickel(II), for studying their spectral properties, structural characteristics, and potential bioactivities . The compound is classified with the signal word "Warning" and carries hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions should be followed, such as wearing protective gloves and eye protection, and using the product only in a well-ventilated area . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(4-aminobutyl)pyridin-2-amine

InChI

InChI=1S/C9H15N3/c10-5-2-1-3-8-4-6-12-9(11)7-8/h4,6-7H,1-3,5,10H2,(H2,11,12)

InChI Key

SCJXZPREXWJITO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CCCCN)N

Origin of Product

United States

Preparation Methods

Hofmann Degradation of Isonicotinamide Derivatives

For the pyridin-2-amine core, the Hofmann degradation reaction of isonicotinamide is a well-established method to produce 4-aminopyridine with high purity (>99%) and yields (>90%). This method uses inexpensive reagents such as iodine or alkali metal iodides with sodium or potassium hydroxide and bromine as catalysts under controlled temperature conditions.

  • Reaction Conditions : The isonicotinamide is reacted with the catalyst at 0–5 °C for 45–50 minutes, followed by gradual heating to 70–80 °C for 50–60 minutes. Acid and base adjustments are then made to isolate the product.

  • Relevance : While this method is for 4-aminopyridine, it provides a reliable route to the key pyridin-2-amine core, which can subsequently be elaborated to the 4-(4-aminobutyl) derivative.

Multi-Step Synthesis via Nitrile Intermediates

A scalable and practical synthesis of related pyridin-2-amine derivatives involves nitrile intermediates. For example, the preparation of 4-(difluoromethyl)pyridin-2-amine from nitrile precursors demonstrates a robust multi-step approach.

  • Key Steps :

    • Reaction of nitrile with methoxylamine hydrochloride in acetic acid at 50 °C for 7 hours.

    • Addition of hydrobromic acid and heating at 90 °C for 12–15 hours.

    • Reduction with zinc under nitrogen atmosphere at room temperature.

    • Workup involving filtration, basification with ammonium hydroxide, extraction, drying, and crystallization.

  • Yields and Scale : This method has been successfully scaled to multi-kilogram quantities with isolated yields around 60–72%.

  • Adaptation : Similar strategies can be adapted to introduce a 4-aminobutyl side chain by modifying the nitrile precursor to include the butyl amine functionality.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Radical Bromination NBS or CBr4/PPh3, radical initiator ~10 Low yield, side reactions prevalent
Aldehyde Formation AgNO3, DMSO 69 Moderate yield, key intermediate
Fluorination (analogous) DAST or PBSF Variable Used in related fluorinated derivatives
Hofmann Degradation Iodine/alkali iodide, NaOH/KOH, Br2, 0–80 °C >90 High yield and purity for 4-aminopyridine
Nitrile Conversion Methoxylamine HCl, AcOH, HBr, Zn, NH4OH, DCM/heptane 60–72 Scalable, practical, adaptable to analogues

Analytical and Characterization Data

  • Spectroscopic Data : The final products are typically characterized by NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

  • Purity Assessment : High-performance liquid chromatography (HPLC) and elemental analysis confirm purity levels above 99% for well-optimized syntheses.

  • Crystallization : Recrystallization from solvents such as benzene or heptane is used to obtain pure crystalline products suitable for further applications.

Summary and Recommendations

The preparation of 4-(4-Aminobutyl)pyridin-2-amine is best approached via a multi-step synthetic route involving:

  • Construction of the pyridin-2-amine core, preferably by Hofmann degradation of isonicotinamide for high yield and purity.

  • Functionalization of the 4-position methyl or nitrile group to introduce the 4-aminobutyl side chain, employing radical bromination, aldehyde formation, and reductive amination or nitrile conversion strategies.

  • Optimization of reaction conditions to maximize yield and minimize hazardous reagents, as demonstrated in scalable syntheses of related compounds.

  • Careful purification and characterization to ensure product quality.

Further research and development can focus on improving the low-yield bromination step and exploring alternative routes such as palladium-catalyzed cross-coupling or reductive amination directly on appropriately functionalized pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Aminobutyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme inhibition and receptor modulation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 4-(4-Aminobutyl)pyridin-2-amine but differ in substituents, electronic properties, and applications:

4-(Aminomethyl)pyridin-2-amine (CAS 199296-51-0)
  • Substituent: Aminomethyl (-CH2NH2) at position 3.
  • Key Differences: Shorter chain length reduces molecular flexibility compared to the aminobutyl group. This may limit its ability to interact with deep hydrophobic pockets in biological targets.
  • Applications : Used in smaller-molecule drug design where compact structures are advantageous .
4-(Chloromethyl)pyridin-2-amine hydrochloride (CAS 1186663-31-9)
  • Substituent : Chloromethyl (-CH2Cl) at position 4.
  • Key Differences : The electron-withdrawing chlorine atom increases electrophilicity, making it reactive in nucleophilic substitution reactions. Unlike the primary amine in the target compound, this derivative is often used as a synthetic intermediate for further functionalization .
4-(Trifluoromethyl)pyridin-2-amine (CAS 106447-97-6)
  • Substituent : Trifluoromethyl (-CF3) at position 4.
  • This makes it valuable in agrochemicals and CNS-targeting drugs .
4-Methyl-3-nitropyridin-2-amine
  • Substituents: Methyl (-CH3) at position 4 and nitro (-NO2) at position 3.
  • Key Differences: The nitro group introduces significant electron withdrawal, reducing basicity of the amino group. This compound is often explored in explosives research and as a precursor for heterocyclic transformations .
4-Ethenylpyridin-2-amine (CAS 681821-45-4)
  • Substituent : Ethenyl (-CH=CH2) at position 4.
  • Key Differences : The conjugated double bond increases rigidity and may enhance π-π stacking interactions in biological systems. This structural feature is advantageous in materials science and catalysis .

Biological Activity

4-(4-Aminobutyl)pyridin-2-amine, also known as this compound dihydrochloride, is a versatile chemical compound utilized in various scientific research fields, particularly in drug development and molecular biology. Its unique structure contributes to its biological activity, making it a valuable candidate for further investigation.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.23 g/mol
  • IUPAC Name : this compound; dihydrochloride
  • CAS Number : 2138249-46-2

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with butylamine derivatives under controlled conditions. The process is optimized for maximum yield and purity, often utilizing techniques such as crystallization or chromatography for purification.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, including receptors and enzymes. It modulates their activity, leading to various biological effects. The compound has been shown to act as a potassium channel blocker, which can prolong action potentials and enhance neurotransmitter release at the neuromuscular junction .

Pharmacological Applications

  • Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders.
  • Molecular Biology : It is employed in studying molecular interactions and pathways, contributing to advancements in understanding cellular mechanisms.
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit selective antitumor properties, potentially making them candidates for cancer therapy .

Case Study 1: Multiple Sclerosis Treatment

A long-term study involving patients with multiple sclerosis treated with 4-Aminopyridine (related compound) indicated a response rate of 29.5% to 80%. Patients exhibited significant improvements in walking ability, although the drug did not inhibit disease progression .

Case Study 2: Spinal Cord Injury

Clinical evaluations demonstrated that patients with spinal cord injuries experienced improvements in sensory and motor functions when treated with compounds related to this compound. These findings suggest potential therapeutic applications in neurorehabilitation .

Case Study 3: Antidote for Tetrodotoxin Poisoning

Research has shown that this compound can reverse the effects of tetrodotoxin poisoning in animal models, highlighting its potential as an antidote; however, its efficacy in humans remains unverified .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-(4-Aminomethyl)pyridine SimilarPotassium channel blocker
Fampridine (4-Aminopyridine) RelatedApproved for multiple sclerosis treatment
N-(4-Aminobutyl)pyridin-2-amine SimilarAntitumor properties; ongoing research

Unique Features

The dihydrochloride salt form of this compound enhances its solubility and stability compared to its analogs, making it more suitable for various research applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Aminobutyl)pyridin-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions such as nucleophilic substitution or coupling. For example, analogous pyridin-2-amine derivatives (e.g., 4-methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine) are synthesized using magnesium-mediated reactions in ethanol, followed by purification via silica gel chromatography . Critical parameters include temperature control (room temperature for stability), stoichiometric ratios of reagents, and inert atmosphere to prevent oxidation of the aminobutyl chain.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use ¹H NMR (600 MHz, DMSO-d₆) to resolve signals for the pyridine ring protons (δ 6.5–8.5 ppm) and the aminobutyl chain (δ 1.2–3.0 ppm for CH₂ groups). LCMS-ESI can confirm molecular weight (expected [M+H]⁺ ~ 180–200 Da), as demonstrated for similar compounds in patent applications . Purity (>95%) should be validated via HPLC with a C18 column and acetonitrile/water gradient.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen for kinase inhibition (e.g., HGFR/c-Met) using fluorescence polarization assays, referencing protocols from studies on structurally related pyridin-2-amine derivatives . Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HCT-116 or MCF-7), with IC₅₀ calculations using non-linear regression models.

Advanced Research Questions

Q. How does the aminobutyl substituent in this compound influence binding to kinase targets compared to shorter alkyl chains?

  • Methodological Answer : Conduct comparative SAR studies by synthesizing analogs with varying alkyl chain lengths (C2–C6). Use surface plasmon resonance (SPR) to measure binding kinetics (KD) to kinases like HGFR. For example, longer chains may enhance hydrophobic interactions but reduce solubility, as observed in pyrimidine-based kinase inhibitors .

Q. How can contradictory IC₅₀ values for this compound in different assay formats be resolved?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration, pH, incubation time) across labs. Validate results using orthogonal methods:

  • Biochemical assays : Radioligand displacement (e.g., ³H-ATP competition for kinases).
  • Cellular assays : Western blotting to quantify downstream phosphorylation (e.g., p-MET levels) .
    Statistical analysis (e.g., Bland-Altman plots) can identify systematic biases.

Q. Which computational strategies are effective for predicting the ADMET profile of this compound?

  • Methodological Answer :

  • Lipophilicity : Calculate logP using Molinspiration or Schrödinger’s QikProp.
  • Permeability : Apply the Rule of Five and polar surface area (PSA) analysis.
  • Toxicity : Use DeepTox or ProTox-II for hepatotoxicity predictions. Molecular dynamics simulations (e.g., GROMACS) can model blood-brain barrier penetration .

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